molecular formula C28H28ClN3O2 B11060171 4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11060171
M. Wt: 474.0 g/mol
InChI Key: FICJUQPOWJJJFJ-UHFFFAOYSA-N
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Description

4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituents including a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring is then introduced via cyclization reactions, often involving amide formation. The chlorophenoxybutyl group is attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the chlorophenoxy moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic positions or other susceptible sites.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: The compound could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

4-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-20-8-12-23(13-9-20)32-19-21(18-27(32)33)28-30-25-6-2-3-7-26(25)31(28)16-4-5-17-34-24-14-10-22(29)11-15-24/h2-3,6-15,21H,4-5,16-19H2,1H3

InChI Key

FICJUQPOWJJJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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